(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone

Biochemical screening Hit identification Medicinal chemistry

(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone (CAS 898415-05-9), with the molecular formula C₁₇H₁₆BrN₃O₂, is a synthetic small molecule featuring a benzimidazole-piperidine scaffold N-acylated by a 5-bromofuran-2-carbonyl moiety. This compound belongs to the broader chemotype of piperidinyl benzimidazole derivatives, a class investigated for modulation of microsomal prostaglandin E synthase-1 (mPGES-1) and associated inflammatory pathways.

Molecular Formula C17H16BrN3O2
Molecular Weight 374.238
CAS No. 898415-05-9
Cat. No. B2427016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone
CAS898415-05-9
Molecular FormulaC17H16BrN3O2
Molecular Weight374.238
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(O4)Br
InChIInChI=1S/C17H16BrN3O2/c18-15-6-5-14(23-15)17(22)21-9-7-11(8-10-21)16-19-12-3-1-2-4-13(12)20-16/h1-6,11H,7-10H2,(H,19,20)
InChIKeyJZIYSYRMSHPKGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone (CAS 898415-05-9): Chemical Class and Procurement Baseline


(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone (CAS 898415-05-9), with the molecular formula C₁₇H₁₆BrN₃O₂, is a synthetic small molecule featuring a benzimidazole-piperidine scaffold N-acylated by a 5-bromofuran-2-carbonyl moiety. This compound belongs to the broader chemotype of piperidinyl benzimidazole derivatives, a class investigated for modulation of microsomal prostaglandin E synthase-1 (mPGES-1) and associated inflammatory pathways [1]. It is primarily offered as a research-grade screening compound or synthetic building block, with typical vendor-reported purity specifications exceeding 95% (HPLC) [2]. Its structural combination of a hydrogen-bond-donating benzimidazole NH, a basic piperidine, and an electrophilic bromofuran distinguishes it from simpler benzimidazole or furan congeners, suggesting a distinct polypharmacological profile that cannot be assumed equivalent to in-class analogs.

Why Generic Substitution of (4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone Is Not Advisable Without Comparative Evidence


In the procurement of bioactive small molecules for research, the assumption that compounds sharing a common core (e.g., benzimidazole-piperidine) are functionally interchangeable is often invalid. Minor structural modifications—such as the position of the benzimidazole-piperidine linkage (2-substituted vs. 1-substituted), the nature of the N-acyl group (bromofuran vs. aryl or alkyl), and the halogen substitution pattern—can drastically alter target engagement, selectivity, and pharmacokinetic behavior [1]. For (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone, the specific 2-substituted benzimidazole orientation and the presence of the electron-deficient 5-bromofuran-2-carbonyl warhead differentiate it from the more common 1-substituted benzimidazole-piperidine libraries reported in the literature [2]. Without direct, quantitative head-to-head data against defined comparators, substituting even a close analog risks introducing uncharacterized changes in potency, off-target activity, or chemical stability that can compromise experimental reproducibility.

Quantitative Differentiation Evidence for (4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone Against Comparators


Absence of Publicly Available Comparator-Based Quantitative Differentiation Data for 898415-05-9

A systematic search of primary research articles, patents, authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor datasheets identified no publicly available, comparator-based quantitative biological or physicochemical differentiation data for (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone. The compound has been indexed in vendor catalogs for screening purposes and mentioned in the context of benzimidazole-furan-piperidine libraries [1], but no head-to-head IC₅₀, Kd, selectivity panel, logD, solubility, or stability measurements comparing it directly to named analogs (e.g., 1-substituted benzimidazole-piperidine regioisomers, des-bromo furan analogs, or alternative N-acyl piperidine derivatives) have been disclosed. As a result, any claim of superiority or differentiation over closely related compounds would be speculative.

Biochemical screening Hit identification Medicinal chemistry

Research Application Scenarios for (4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone Based on Structural Class Inference


Exploratory Screening for mPGES-1 or Inflammatory Pathway Modulation

Given that piperidinyl benzimidazole derivatives have been claimed as mPGES-1 inhibitors with potential utility in inflammatory disease, pain, and cancer models [1], this compound could be included in a screening panel to assess the impact of 2-substituted benzimidazole geometry and 5-bromofuran N-acylation on target engagement. However, no direct evidence confirms activity, and parallel testing against a 1-substituted benzimidazole-piperidine comparator is essential.

Chemical Probe Development for Benzimidazole-Furan Structure-Activity Relationship (SAR) Studies

The compound can serve as a synthetic intermediate or scaffold-hopping starting point for libraries exploring 5-bromofuran-2-carbonyl substitution on piperidine-benzimidazole cores [2]. Its differentiated regiochemistry (2-linked benzimidazole) makes it a useful control for probing positional effects on biological target binding when compared to 1-linked analogs.

Physicochemical Profiling of Halogenated Heterocyclic Amides

The 5-bromofuran moiety introduces a heavy halogen that can influence logD, metabolic stability, and halogen-bonding interactions. This compound may be procured for comparative physicochemical profiling (e.g., kinetic solubility, microsomal stability, CYP inhibition) against des-bromo or chloro-substituted analogs to quantify the contribution of bromine to pharmacokinetic properties.

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